molecular formula C9H11BrFN3O5 B13831051 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-

2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-

Cat. No.: B13831051
M. Wt: 340.10 g/mol
InChI Key: ZNGPXXFFNHBLLZ-WRTIISMISA-N
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Description

2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position of the sugar moiety and a bromine atom at the 5 position of the pyrimidine ring. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the fluorine atom at the 2’ position. The pyrimidine base is then brominated at the 5 position. The final step involves the coupling of the modified sugar with the brominated pyrimidine base under specific reaction conditions to yield the desired nucleoside analog .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different substituents at the 5 position of the pyrimidine ring .

Scientific Research Applications

2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- involves its incorporation into DNA or RNA. Once incorporated, the compound can interfere with nucleic acid synthesis and function. For example, it can inhibit the activity of DNA polymerases and reverse transcriptases, leading to the termination of DNA or RNA chain elongation. This mechanism is particularly relevant in its antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom at the 2’ position and the bromine atom at the 5 position makes 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- unique. These modifications enhance its stability and binding affinity to nucleic acids, making it particularly effective in its applications .

Properties

Molecular Formula

C9H11BrFN3O5

Molecular Weight

340.10 g/mol

IUPAC Name

4-amino-5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11BrFN3O5/c10-3-1-14(8(17)13-6(3)12)7-9(11,18)5(16)4(2-15)19-7/h1,4-5,7,15-16,18H,2H2,(H2,12,13,17)/t4-,5-,7-,9+/m1/s1

InChI Key

ZNGPXXFFNHBLLZ-WRTIISMISA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(O)F)N)Br

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(O)F)N)Br

Origin of Product

United States

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